Cas no 2172195-26-3 (5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)

5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid
- 5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid
- EN300-1559685
- 2172195-26-3
-
- インチ: 1S/C27H34N2O5/c1-29(18-10-8-16-26(31)32)25(30)15-3-2-9-17-28-27(33)34-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24H,2-3,8-10,15-19H2,1H3,(H,28,33)(H,31,32)
- InChIKey: UXNGFZUHGPYDTK-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCC(N(C)CCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 466.24677219g/mol
- 同位素质量: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 14
- 複雑さ: 647
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 95.9Ų
5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559685-0.25g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1559685-0.1g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1559685-5.0g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559685-0.05g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1559685-50mg |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1559685-2.5g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1559685-1000mg |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1559685-1.0g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1559685-10.0g |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559685-100mg |
5-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylhexanamido]pentanoic acid |
2172195-26-3 | 100mg |
$2963.0 | 2023-09-25 |
5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acidに関する追加情報
Introduction to 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic Acid (CAS No. 2172195-26-3)
5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172195-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid derivative, and a unique N-methylhexanamide side chain. The intricate arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and therapeutic development.
The Fmoc moiety is particularly noteworthy, as it is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions. In the context of 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid, the Fmoc group serves as a protecting group for the amino function, allowing for controlled modifications and reactions. This feature makes the compound valuable in synthetic chemistry, where precise control over reaction pathways is essential.
The core structure of the compound consists of a pentanoic acid backbone, which is modified at both the N-terminal and side chains. The N-terminal features an {(9H-fluoren-9-yl)methoxycarbonyl}amino group, which not only enhances solubility and stability but also provides a site for further functionalization. The side chain incorporates an N-methylhexanamide moiety, which contributes to the compound's hydrophobicity and influences its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for drug design. Studies suggest that the combination of the fluorenyl group and the amide linkage can facilitate binding to specific protein targets, making it a candidate for developing small-molecule inhibitors or modulators. For instance, computational docking studies have indicated that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer.
The N-methylhexanamide side chain has been shown to enhance bioavailability by improving lipid solubility while maintaining water solubility through hydrogen bonding interactions. This balance is critical for drug development, as it ensures efficient absorption while minimizing toxicity. Additionally, the presence of multiple rotatable bonds in the molecule allows for structural diversity, enabling medicinal chemists to explore various analogs with optimized pharmacokinetic profiles.
In vitro studies have begun to elucidate the biological activity of 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid. Initial results suggest that it exhibits moderate affinity for certain enzymes and receptors, although further research is needed to fully characterize its mechanism of action. The compound's ability to modulate protein-protein interactions has also been explored, with preliminary findings indicating potential applications in therapeutic strategies targeting protein aggregation disorders.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of the Fmoc group followed by selective deprotection and functionalization at strategic positions along the carbon chain. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability.
The pharmaceutical industry has shown interest in derivatives of this compound due to its structural complexity and potential therapeutic applications. Researchers are exploring modifications to enhance its bioactivity, such as introducing additional functional groups or altering the length of the side chains. These modifications aim to improve binding affinity, selectivity, and pharmacokinetic properties while maintaining safety profiles.
Regulatory considerations are also important when developing new chemical entities like 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, preclinical studies must be conducted to evaluate toxicity, efficacy, and dosing before human trials can begin.
The role of CAS No. 2172195-26-3 in academic research cannot be overstated. It serves as a reference point for scientists studying related compounds and provides a basis for comparison in experimental design. As more data becomes available on its properties and applications, this compound will likely play an increasingly significant role in both basic research and drug development pipelines.
Future directions for research on 5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid include exploring its potential in treating neurological disorders, where modulation of protein-protein interactions could offer new therapeutic avenues. Additionally, investigating its interactions with nucleic acids may reveal novel mechanisms relevant to gene regulation or cancer therapy.
In conclusion,5-6-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-N-methylhexanamidopentanoic acid (CAS No. 2172195-26-3) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups makes it a versatile tool for synthetic chemists and pharmacologists alike, offering numerous opportunities for innovation in drug discovery and therapeutic intervention.
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